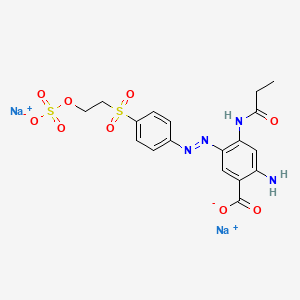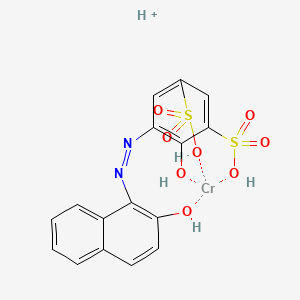
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with an azo dye ligand. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxy-5-aminobenzene-1,3-disulfonic acid. The resulting azo compound is then complexed with a chromate ion under controlled pH conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions such as temperature, pH, and reactant concentrations. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates into their corresponding oxidized forms.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted azo compounds, amines, and oxidized organic molecules .
Wissenschaftliche Forschungsanwendungen
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
The mechanism by which Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) exerts its effects involves the interaction of the chromate ion with organic substrates. The chromate ion acts as an oxidizing agent, facilitating the transfer of electrons and leading to the formation of oxidized products. The azo group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Black 172: Another azo dye with similar structural features but different chromophoric properties.
Chromium Complex Dyes: A class of dyes that include various chromate-coordinated azo compounds with diverse applications in dyeing and pigmentation.
Uniqueness
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is unique due to its specific combination of chromate and azo functionalities, which impart distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
97171-70-5 |
|---|---|
Molekularformel |
C16H13CrN2O8S2+ |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
chromium;hydron;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H12N2O8S2.Cr/c19-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(27(21,22)23)8-14(16(12)20)28(24,25)26;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);/p+1 |
InChI-Schlüssel |
IJJULCBFZXPEHI-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


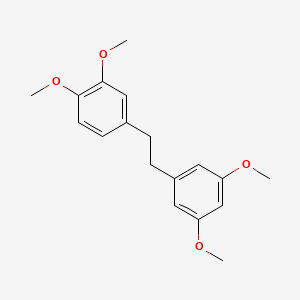
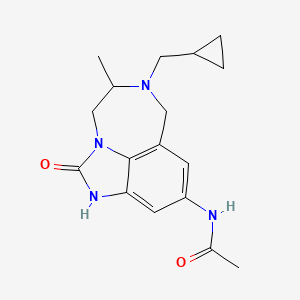
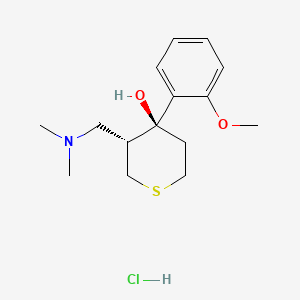

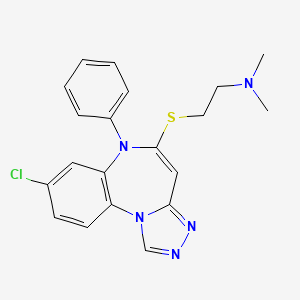
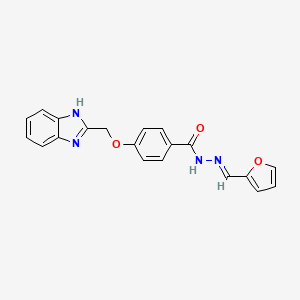
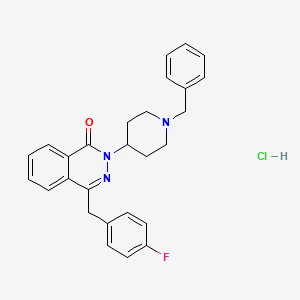
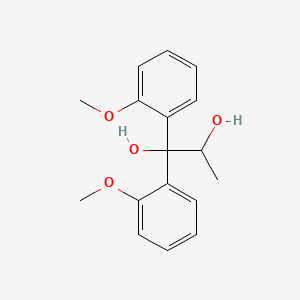
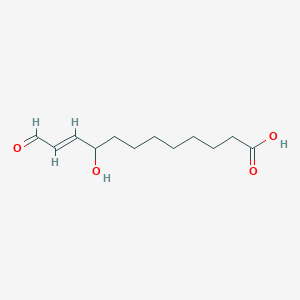
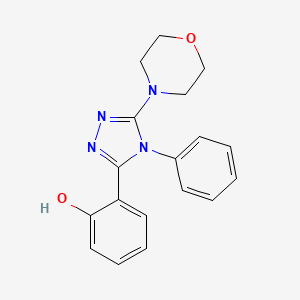

![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)

